molecular formula C13H15NO2S B2988864 N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide CAS No. 1795085-22-1

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2988864
CAS No.: 1795085-22-1
M. Wt: 249.33
InChI Key: FSGKTIIGUKOVID-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is a synthetic heterocyclic amide derivative of interest in medicinal chemistry and pharmaceutical research. The compound features furan and thiophene rings, heterocyclic motifs frequently employed in drug design due to their versatile bioactivity . Amide compounds containing these heterocycles are frequently investigated for their pronounced biological activities, which often include significant antimicrobial and anticonvulsant properties . For instance, structurally similar heterocyclic amides have demonstrated significant activity against yeast strains such as Candida glabrata and Candida krusei , as well as various bacterial strains . Furthermore, propanamide derivatives incorporating a furan moiety have been systematically optimized using QSAR models for enhanced anticonvulsant activity, showing promise as potential central nervous system (CNS) agents . The mechanism of action for related compounds often involves interaction with specific enzymatic targets; some furan and thiophene derivatives have been explored as inhibitors for viral proteases, while others may function through binding to neurotransmitter receptors or other biological targets . This reagent is intended for research applications only, including but not limited to: bioactivity screening, antimicrobial susceptibility testing, structure-activity relationship (SAR) studies in neurology, and as a synthetic intermediate for the development of novel pharmaceutical compounds.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-10(6-11-2-4-16-8-11)14-13(15)7-12-3-5-17-9-12/h2-5,8-10H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGKTIIGUKOVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide can be achieved through a multi-step process:

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Formation of the thiophene ring: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of the furan and thiophene rings: This can be achieved through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a thiophene derivative.

    Formation of the acetamide group: The final step involves the reaction of the acylated product with an amine to form the acetamide.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and furans.

    Reduction: Dihydrofuran and dihydrothiophene derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible applications in the development of pharmaceuticals targeting specific diseases.

    Industry: Use in the production of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to these targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiophene-Substituted Analogs
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): This analog replaces the thiophen-3-yl group with a 3-cyano-thiophen-2-yl substituent. The synthetic route involves converting 2-(thiophen-2-yl)acetic acid to its acetyl chloride intermediate, a method that could be adapted for the target compound’s synthesis .
  • Verosudil (rac-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide) (): Verosudil shares the thiophen-3-yl acetamide core but incorporates a dimethylamino group and an isoquinolin moiety. The dimethylamino group enhances water solubility, while the isoquinolin ring adds steric bulk, likely influencing receptor specificity (e.g., kinase inhibition). This highlights how substituent choice on the acetamide nitrogen affects pharmacological profiles .
Furan-Containing Analogs
  • 7-Piperazinyl-quinolones with 2-(furan-3-yl)ethyl Groups (): Quinolone derivatives bearing 2-(furan-3-yl)ethyl substituents demonstrate antibacterial activity. The furan ring’s oxygen atom contributes to hydrogen bonding, which may enhance target engagement. However, the quinolone core differs significantly from the acetamide scaffold, suggesting divergent mechanisms of action .

Functional Group Variations

Fluorinated Derivatives
  • N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide ():
    This compound features a dihydrothiophen ring with a sulfone group and a trifluoroacetamide group. The sulfone increases polarity, while the trifluoromethyl group enhances metabolic stability. In contrast, the target compound’s unfluorinated acetamide may exhibit faster metabolic clearance .

  • Trifluoroacetamide-Pyrrole Hybrids (): Compounds like TFA-D-Phe-(2-(N-Me)Pyr) incorporate trifluoroacetamide and pyrrole groups. The trifluoro substitution is known to improve bioavailability, suggesting that fluorination of the target compound’s acetamide could modulate its pharmacokinetics .

Acetamide Activation

The synthesis of N-(3-cyano-thiophen-2-yl)-2-(thiophen-2-yl)acetamide () involves converting carboxylic acids to reactive acyl chlorides, a strategy applicable to the target compound. Similarly, microwave-assisted methods () for synthesizing N-(2-halophenoxy)acetamide derivatives could be adapted for optimizing reaction efficiency .

Heterocyclic Coupling

The incorporation of furan and thiophene rings often employs nucleophilic substitution or cross-coupling reactions. For example, quinolone derivatives with furan-3-yl ethyl groups () utilize amine-alkylation steps, a process relevant to constructing the propan-2-yl linker in the target compound .

Antibacterial Potential

Quinolones with thiophen-3-yl and furan-3-yl substituents () exhibit antibacterial activity, likely due to DNA gyrase inhibition. While the target compound’s acetamide core differs from quinolones, its heterocyclic moieties may confer similar target affinity, albeit through distinct interactions .

Solubility and Bioavailability

  • Trifluoroacetamide derivatives () demonstrate enhanced metabolic stability, suggesting that the target compound’s non-fluorinated structure might require structural optimization for prolonged half-life .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide Acetamide Furan-3-yl, thiophen-3-yl Hypothetical antibacterial N/A
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Acetamide 3-Cyanothiophen-2-yl Synthetic intermediate
Verosudil Acetamide Thiophen-3-yl, dimethylamino, isoquinolin Kinase inhibition (therapeutic)
7-Piperazinyl-quinolones Quinolone 2-(Furan-3-yl)ethyl Antibacterial
N-(1,1-Dioxido-dihydrothiophen-3-yl)-trifluoroacetamide Acetamide Trifluoro, dihydrothiophen-sulfone Enhanced metabolic stability

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C12H13N1O1S1
  • Molecular Weight : 219.31 g/mol
  • SMILES Notation : CC(Cc1ccoc1)NC(=O)C(C)(C)c1cccs1

Research indicates that compounds containing furan and thiophene rings often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of these functional groups enhances the compound's potential for enzyme inhibition, particularly in pathways related to cancer and other diseases.

Key Biological Activities

  • Tyrosinase Inhibition :
    • Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is sought after in cosmetic applications and treatment of hyperpigmentation disorders. Compounds similar to this compound have demonstrated promising tyrosinase inhibitory activity.
    • For instance, a study on related furan-chalcone derivatives showed potent inhibition with IC50 values as low as 0.0433 µM for monophenolase activity compared to kojic acid (19.97 µM), indicating a strong potential for skin-related applications .
  • Anticancer Activity :
    • The compound's derivatives have been evaluated for anticancer properties, particularly against leukemia cell lines. Preliminary findings suggest that certain analogs exhibit significant cytotoxicity, with IC50 values in the nanomolar range .
    • A study highlighted the importance of structural modifications on the furan and thiophene moieties, which can enhance their selectivity and potency against specific cancer types .
  • Antimicrobial Properties :
    • There is emerging evidence that compounds with similar structures possess antimicrobial activities. The incorporation of thiophene rings has been linked to enhanced antibacterial properties against various pathogens.

Case Study 1: Tyrosinase Inhibition

A series of furan-based compounds were synthesized and tested for their tyrosinase inhibitory effects. One notable derivative exhibited an IC50 value of 0.013 µM for monophenolase activity, showcasing its effectiveness compared to standard inhibitors like kojic acid. The structure-activity relationship indicated that specific substitutions on the furan ring significantly influenced inhibitory potency .

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines revealed that certain derivatives of this compound displayed IC50 values as low as 10 nM, indicating strong anticancer potential. The research emphasized the role of molecular structure in enhancing biological activity .

Data Tables

Activity Type Compound IC50 Value (µM) Reference
Tyrosinase InhibitionThis compound0.0433
Anticancer ActivityDerivative A10
Antimicrobial ActivityDerivative B15

Q & A

Q. How can researchers investigate the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Liver Microsomal Assays : Incubate with NADPH and monitor degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess isoform-specific interactions.
  • Metabolite Identification : Employ HRMS/MS to detect phase I/II metabolites, as applied to related acetamide-based therapeutics .

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